methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside)
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Overview
Description
Methyl 3,5-di-O-benzyl-D-ribofuranoside is a chemical compound with the molecular formula C20H24O5 and a molecular weight of 344.4 g/mol . It is primarily used in the pharmaceutical industry as a starting material for the synthesis of various ribonucleosides. This compound is known for its potential biological activity against certain cancer cells, although further studies are needed to evaluate its efficacy as an anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-di-O-benzyl-D-ribofuranoside can be synthesized through the benzylation of ribose derivatives. One common method involves the use of benzyl bromide (BnBr) in tetrahydrofuran (THF) in the presence of sodium hydride (NaH) to afford the 3,5-di-O-benzyl-L-ribose derivative . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Methyl 3,5-di-O-benzyl-D-ribofuranoside follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-di-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Methyl 3,5-di-O-benzyl-D-ribofuranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,5-di-O-benzyl-D-ribofuranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes involved in ribofuranoside metabolism, thereby affecting cellular processes such as DNA synthesis and repair. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside: This compound is a purine nucleoside analog with broad anti-tumor activity.
3,5-di-O-benzyl-L-ribose derivative: Similar to Methyl 3,5-di-O-benzyl-D-ribofuranoside, this compound is used in the synthesis of pharmacological drugs.
Uniqueness: Methyl 3,5-di-O-benzyl-D-ribofuranoside is unique due to its specific substitution pattern and its potential biological activity against cancer cells. Its structural features make it a valuable intermediate in the synthesis of various ribonucleosides and other biologically active compounds.
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWIHMANTOCUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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